molecular formula C14H17N3O2S B6518738 2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 920369-35-3

2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6518738
CAS No.: 920369-35-3
M. Wt: 291.37 g/mol
InChI Key: LUTZBNKMZWFGAJ-UHFFFAOYSA-N
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Description

The compound 2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a substituted imidazole derivative characterized by a hydroxymethyl group at position 5 of the imidazole core, a 4-methylbenzyl (para-methyl-substituted benzyl) group at position 1, and a sulfanyl-linked acetamide moiety at position 2. Its molecular formula is C₁₉H₂₁N₃O₂S, with a molecular weight of 363.45 g/mol. The hydroxymethyl group enhances hydrophilicity, while the 4-methylbenzyl substituent contributes to lipophilicity, balancing the compound’s physicochemical profile.

Synthetic routes for analogous imidazole derivatives often employ vicarious nucleophilic substitution (VNS) reactions to introduce substituents at the imidazole’s 4-position, as seen in related 5-nitroimidazole scaffolds .

Properties

IUPAC Name

2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-2-4-11(5-3-10)7-17-12(8-18)6-16-14(17)20-9-13(15)19/h2-6,18H,7-9H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTZBNKMZWFGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related imidazole and heterocyclic derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Substituent Variations

Table 1: Key Structural Differences and Hypothesized Impacts
Compound Name & Source Imidazole Substituents (Position) Acetamide Substituent Key Structural Differences Potential Biological Impact Reference
Target Compound 5-(hydroxymethyl), 1-(4-methylbenzyl) N-(4-methylphenyl) Baseline Balanced solubility and lipophilicity -
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide 5-(4-chlorophenyl), 1-unsubstituted N-(4-chlorophenyl) Chlorine substituents (vs. methyl) Increased lipophilicity; potential toxicity risks
F711-0186 5-(hydroxymethyl), 1-[(propan-2-yl)carbamoylmethyl] N-(4-methylphenyl) Carbamoylmethyl group (vs. benzyl) Enhanced hydrogen bonding; improved solubility
5-Nitroimidazole Derivatives 5-nitro, 4-(phenylsulfonylmethyl) Varies Nitro group (electron-withdrawing) Antibacterial/antiparasitic activity
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 4-(4-fluorophenyl), 2-methylsulfinyl, 5-pyridyl N-acetamide Fluorophenyl and sulfinyl groups; pyridyl ring Chirality effects; enhanced target binding

Physicochemical and Conformational Analysis

  • Lipophilicity : Chlorophenyl substituents () increase logP values, favoring membrane penetration but risking toxicity . The target compound’s 4-methylphenyl group offers moderate lipophilicity, ideal for oral bioavailability.
  • Conformational Flexibility : Thiadiazole derivatives () adopt butterfly conformations with near-planar aromatic rings, influencing stacking interactions . The target compound’s imidazole core likely adopts a planar geometry, optimizing interactions with enzymatic active sites.

Chirality and Stereochemical Effects

and ’s compound features a chiral methylsulfinyl group, which may lead to enantiomer-specific activity . The target compound lacks chiral centers, simplifying synthesis and reducing regulatory hurdles.

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